molecular formula C9H8N4O2S2 B269898 4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide

4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide

Cat. No.: B269898
M. Wt: 268.3 g/mol
InChI Key: FWTFLWHNCOSUFY-UHFFFAOYSA-N
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Description

6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thieno and thiazino ring fused to a purine core. The presence of the 8,8-dioxide group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide typically involves multi-step reactions. One common method includes the reaction of 3,4-dibromosulfolane with thiouracils . The reaction conditions often require specific solvents and temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves scaling up the laboratory methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with DMAD can lead to the formation of thienoazocines .

Scientific Research Applications

6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno and thiazino fused purines, such as:

Uniqueness

6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide is unique due to its specific fusion of thieno and thiazino rings with a purine core and the presence of the 8,8-dioxide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H8N4O2S2

Molecular Weight

268.3 g/mol

IUPAC Name

4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide

InChI

InChI=1S/C9H8N4O2S2/c14-17(15)1-5-6(2-17)16-9-7-8(10-3-11-9)12-4-13(5)7/h3-6H,1-2H2

InChI Key

FWTFLWHNCOSUFY-UHFFFAOYSA-N

SMILES

C1C2C(CS1(=O)=O)SC3=NC=NC4=C3N2C=N4

Canonical SMILES

C1C2C(CS1(=O)=O)SC3=NC=NC4=C3N2C=N4

Origin of Product

United States

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